molecular formula C16H21N3O3 B2635394 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396856-92-0

1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2635394
CAS No.: 1396856-92-0
M. Wt: 303.362
InChI Key: PIQRTYODPODCFA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of 3-methoxyaniline with 4-morpholinobut-2-yn-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea.

    Reduction: Formation of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-ene-1-yl)urea.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(4-piperidinobut-2-yn-1-yl)urea
  • 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to its specific structural features, such as the presence of both a methoxy group and a morpholinobut-2-yn-1-yl moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-15-6-4-5-14(13-15)18-16(20)17-7-2-3-8-19-9-11-22-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQRTYODPODCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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